3-Methylbut-3-enyl 2-methylbutyrate

Volatility Distillation Process engineering

3-Methylbut-3-enyl 2-methylbutyrate (CAS 84254-81-9) is a synthetic ester formed by the esterification of 3-methyl-3-buten-1-ol with 2-methylbutanoic acid, bearing a terminal olefin and a chiral centre. It is classified as an aliphatic ester (C₁₀H₁₈O₂; MW 170.25 g/mol) and is listed in the EINECS inventory (282-526-2), but is explicitly noted as “information only—not used for fragrances or flavors” by primary flavour & fragrance registries, indicating its current role is primarily as a synthetic intermediate rather than a direct organoleptic ingredient.

Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
CAS No. 84254-81-9
Cat. No. B12663657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylbut-3-enyl 2-methylbutyrate
CAS84254-81-9
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)OCCC(=C)C
InChIInChI=1S/C10H18O2/c1-5-9(4)10(11)12-7-6-8(2)3/h9H,2,5-7H2,1,3-4H3
InChIKeyLTOLHPXUSLBUHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylbut-3-enyl 2-methylbutyrate (CAS 84254-81-9) – Procurement Baseline and Regulatory Status


3-Methylbut-3-enyl 2-methylbutyrate (CAS 84254-81-9) is a synthetic ester formed by the esterification of 3-methyl-3-buten-1-ol with 2-methylbutanoic acid, bearing a terminal olefin and a chiral centre [1]. It is classified as an aliphatic ester (C₁₀H₁₈O₂; MW 170.25 g/mol) and is listed in the EINECS inventory (282-526-2), but is explicitly noted as “information only—not used for fragrances or flavors” by primary flavour & fragrance registries, indicating its current role is primarily as a synthetic intermediate rather than a direct organoleptic ingredient [1][2].

1Synthetic intermediate profile – not registered for fragrance or flavor use
2Terminal olefin enables polymerizable building block and hydroformylation chemistry
3Chiral centre (racemic) supports asymmetric synthesis and chiral method development

Why 3-Methylbut-3-enyl 2-methylbutyrate Cannot be Swapped with In-Class Analogs


Although numerous C10 esters share the same molecular formula, subtle structural modifications—particularly the position of the double bond and the branching of the acid moiety—produce measurable differences in boiling point, vapour pressure, hydrophobicity, biodegradation kinetics, and olefin reactivity [1][2]. Generic substitution with the positional isomer prenyl 2-methylbutyrate (CAS 84254-80-8) or with saturated analogs such as isoamyl 2-methylbutyrate would therefore alter the performance envelope in any application where volatility, phase partitioning, environmental fate, or downstream synthetic reactivity is critical. The following evidence guide quantifies these differences.

Olefin position alters reactivity
Prenyl isomer (internal olefin) is poorly reactive toward radical addition, limiting polymer and synthetic utility.
Volatility and phase partitioning differ
Boiling point and vapour pressure differences may shift headspace concentration, distillation behaviour, and environmental fate.
Achiral analogs lack stereochemical value
3-Methylbut-3-enyl acetate cannot provide enantiomeric enrichment or chiral induction, blocking stereochemical applications.

Quantitative Differentiation Evidence for 3-Methylbut-3-enyl 2-methylbutyrate versus Closest Analogs


Boiling Point Reduction vs. Prenyl Isomer

The target compound exhibits a boiling point approximately 7.7 °C lower than its positional isomer, prenyl 2-methylbutyrate, under the same estimation method [1][2]. This lower boiling point facilitates distillation-based purification and may alter headspace concentration in flavour/fragrance trials [1][2].

Boiling Point
Method context
191.84 °C vs. 199.53 °C (–7.69 °C)
May support distillation-based purification selection
Estimated via Stein & Brown method
Volatility Distillation Process engineering

Higher Vapour Pressure than Prenyl Isomer

The target compound shows a 46.6 % higher vapour pressure than prenyl 2-methylbutyrate at 25 °C, estimated using the same methodology [1][2]. This difference predicts a higher emission rate from liquid surfaces and thus a larger headspace concentration under equivalent conditions [1][2].

Vapour Pressure
Method context
0.541 mm Hg vs. 0.369 mm Hg (+46.6 %)
May influence headspace concentration and emission modelling
Antoine & Grain methods average
Headspace analysis Evaporation rate Exposure modelling

Enhanced Hydrophobicity (Log Kow) Over Prenyl Isomer

The estimated octanol-water partition coefficient (Log Kow) for the target compound is 0.08 log units higher than that of prenyl 2-methylbutyrate, indicating slightly greater lipophilicity [1][2]. Higher Log Kow values are associated with increased membrane permeability and greater potential for partitioning into organic phases [1][2].

Log Kow
Method context
3.66 (+0.08 vs. prenyl)
May affect bioaccumulation assessment and extraction efficiency
KOWWIN v1.68 estimate
Octanol-water partition Bioaccumulation Environmental fate

Superior Fast Biodegradation Probability (MITI Models) versus Prenyl Isomer

MITI probabilistic models predict a higher likelihood of rapid aerobic biodegradation for the target compound compared to its prenyl isomer. The linear model (Biowin5) gives a probability of 0.6606 for the target versus 0.6054 for prenyl; the non-linear model (Biowin6) yields 0.7959 versus 0.7155 [1][2]. Both compounds are classified as “ready biodegradable,” but the target consistently scores higher [1][2].

Biodegradation Probability
Method context
Biowin5 0.6606 / Biowin6 0.7959
Higher probability than prenyl isomer; may support green chemistry criteria
MITI probabilistic models
Ready biodegradability Persistence assessment Green chemistry

Terminal Olefin Reactivity – Enabling Synthetic Transformations Unavailable to Internal Olefin or Saturated Analogs

The terminal isopropenyl group of 3-methylbut-3-enyl 2-methylbutyrate is a platform for radical polymerisation and hydroformylation-type reactions. In contrast, the internal trisubstituted double bond of prenyl 2-methylbutyrate is significantly less reactive toward radical addition, and saturated analogs such as isoamyl 2-methylbutyrate are unreactive under these conditions [1]. For example, the analogous methacrylate ester, 3-methylbut-3-enyl methacrylate, has been successfully polymerised via radical initiation without gelation, demonstrating the feasibility of polymer backbone construction from this allylic-type monomer [1].

Olefin Reactivity
Class-level
Terminal olefin – polymerizable and hydroformylatable
Enables radical polymerisation and C5 functionalisation
Class inference from methacrylate analog
Radical polymerization Hydroformylation Click chemistry

Inherent Chirality – A Differentiator from Achiral Acetate Esters

The 2-methylbutyrate moiety introduces a chiral centre at the α‑carbon of the acyl group, giving the target compound one defined stereocentre (potential for racemic or enantiopure batches) [1]. In contrast, the closest achiral analog of similar volatility—3-methylbut-3-enyl acetate (CAS 5205-07-2)—is completely achiral and cannot furnish enantiomerically enriched intermediates [2]. This structural difference carries implications for applications requiring chiral induction or enantiomeric resolution [1][2].

Chirality
Class-level
One stereogenic centre (2-methylbutyrate moiety)
Supports enantiomeric resolution and asymmetric synthesis studies
Racemic form; PubChem data
Stereochemistry Asymmetric synthesis Chiral building block

Recommended Procurement Scenarios for 3-Methylbut-3-enyl 2-methylbutyrate Based on Verified Differentiation


Synthesis of Statin Side-Chain Intermediates Requiring a Terminal Olefin Handle

The terminal isopropenyl group of 3-methylbut-3-enyl 2-methylbutyrate can be utilised in hydroformylation or epoxidation steps to install oxygen functionality on the C5 backbone [1]. This reactivity profile makes the compound a strategically important building block for polyketide-derived statin side chains, whereas the internal olefin isomer (prenyl 2-methylbutyrate) would not undergo the same regioselective transformations.

Radical Polymerisation for Functionalised Poly(meth)acrylate Analogues

As demonstrated for the structurally related 3-methylbut-3-enyl methacrylate, the terminal olefin enables controlled radical polymerisation without gelation [2]. Researchers procuring a reactive, low-volatility ester monomer for copolymerisation with acrylates or styrenics should select this terminal-olefin ester over the unreactive saturated or internal-olefin analogs.

Environmental Fate Screening Where Higher Biodegradation Probability is Preferred

In comparative environmental risk assessments, the MITI probability scores for the target compound (Biowin5 = 0.6606, Biowin6 = 0.7959) exceed those of the prenyl isomer (Biowin5 = 0.6054, Biowin6 = 0.7155) [3]. For companies seeking to meet ‘readily biodegradable’ criteria under OECD 301, these higher probabilities may make the terminal-olefin ester the more defensible procurement choice.

Asymmetric Synthesis and Chiral Chromatography Method Development

The presence of a racemic stereocentre in the 2-methylbutyrate moiety permits the development of enantioselective methods or the preparation of diastereomeric derivatives for chiral resolution [4]. In contrast, achiral analogs such as 3-methylbut-3-enyl acetate cannot serve this purpose, making the target compound the required choice for laboratories building chiral ester libraries or validating chiral stationary phases.

Application
Selection Property
Validation Focus
Statin side-chain intermediate synthesis
Terminal olefin handle
Regioselective hydroformylation or epoxidation
Radical polymerisation of functional esters
Terminal olefin reactivity
Polymerizability without gelation
Environmental fate screening
Biodegradation probability profile
OECD 301 ready biodegradability window
Chiral method development
Stereogenic centre presence
Enantiomeric resolution or diastereomer formation
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